Direct Antimalarial Potency Comparison: Isocudraniaxanthone A vs. Isocudraniaxanthone B
In a direct head-to-head comparison within the same experimental panel, isocudraniaxanthone A exhibits superior antimalarial potency relative to its close structural analog isocudraniaxanthone B. Isocudraniaxanthone A inhibited the chloroquine-resistant W2 strain of Plasmodium falciparum with an IC50 of 2.3 µg/mL, whereas isocudraniaxanthone B demonstrated an IC50 of 3.2 µg/mL under identical assay conditions [1]. This represents a 1.39-fold (28% lower IC50) improvement in potency for isocudraniaxanthone A over its B isomer.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 2.3 µg/mL |
| Comparator Or Baseline | Isocudraniaxanthone B: 3.2 µg/mL |
| Quantified Difference | 1.39-fold (28% lower IC50) |
| Conditions | Chloroquine-resistant Plasmodium falciparum W2 strain, in vitro culture |
Why This Matters
For researchers requiring a prenylated xanthone with validated antimalarial activity, isocudraniaxanthone A provides a measurable potency advantage over its closest commercially available isomer, justifying its selection for SAR studies or lead optimization programs targeting chloroquine-resistant malaria.
- [1] Hay AE, Helesbeux JJ, Duval O, et al. Antimalarial xanthones from Calophyllum caledonicum and Garcinia vieillardii. Life Sci. 2004;75(25):3077-3085. View Source
